

MOPAC in Molecular Modeling: An In-depth Technical Guide

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MOPAC (Molecular Orbital PACKage) is a widely utilized semi-empirical quantum mechanics software package that has been a mainstay in computational chemistry for decades.^{[1][2]} Developed initially in the early 1980s by Michael Dewar's research group, MOPAC has undergone continuous development and remains a powerful tool for studying the structures, properties, and reactions of molecular systems.^[1] Its efficiency, broad applicability, and the availability of various well-parameterized Hamiltonians make it particularly valuable for researchers in academia and industry, including those in the fast-paced field of drug discovery.^[3] This guide provides a comprehensive technical overview of MOPAC's core applications, methodologies, and performance, tailored for scientists and professionals in molecular modeling and drug development.

Core Principles of MOPAC

MOPAC is founded on semi-empirical quantum mechanical methods, which offer a computationally less expensive alternative to ab initio quantum mechanical methods. These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations.^[2] The core of MOPAC's methodology lies in the Neglect of Diatomic Differential Overlap (NDDO) approximation.^[1]

Over the years, a series of increasingly refined Hamiltonians have been developed and implemented within MOPAC, each with its own strengths and weaknesses. The most commonly used Hamiltonians include:

- AM1 (Austin Model 1): An improvement over earlier methods, offering better descriptions of hydrogen bonds.[\[2\]](#)
- PM3 (Parameterization Method 3): A re-parameterization of AM1, often providing better geometries for a wider range of molecules.[\[4\]](#)
- PM6 (Parameterization Method 6): A more recent and broadly parameterized method with improved accuracy for a larger portion of the periodic table.[\[5\]](#)
- PM7 (Parameterization Method 7): A further refinement of PM6, designed to better handle non-covalent interactions and provide more accurate heats of formation.[\[5\]](#)

These Hamiltonians are parameterized against experimental data for a variety of molecular properties, including heats of formation, geometries, dipole moments, and ionization potentials.[\[2\]](#)

Key Applications and Capabilities

MOPAC offers a versatile suite of computational tools applicable to a wide range of chemical problems. Its primary functions include:

- Geometry Optimization: Finding the lowest energy conformation of a molecule.[\[6\]](#)
- Calculation of Thermodynamic Properties: Including heat of formation, entropy, and heat capacity.[\[4\]](#)
- Vibrational Frequency Analysis: To characterize stationary points as minima or transition states and to predict infrared spectra.[\[7\]](#)
- Transition State Searching: Locating the saddle point on a potential energy surface that corresponds to the transition state of a chemical reaction.[\[8\]](#)
- Reaction Path Following: Mapping the intrinsic reaction coordinate (IRC) from a transition state to the corresponding reactants and products.[\[9\]](#)

- Calculation of Electronic Properties: Such as molecular orbitals, ionization potential, and electron affinity.[4]
- Modeling Systems in Solution: Using the Conductor-like Screening Model (COSMO) to simulate the effects of a solvent.[10]
- Handling Large Systems: The MOZYME solver enables the study of very large molecules, such as proteins and enzymes, by employing a linear-scaling algorithm.[2]
- Solid-State and Polymer Modeling: MOPAC can model crystalline solids and polymers using periodic boundary conditions.[1]

Data Presentation: Performance and Accuracy

The choice of Hamiltonian is critical for obtaining reliable results with MOPAC. The accuracy of each method varies depending on the system and the property being calculated. Below are tables summarizing the performance of the PM6 and PM7 methods for key molecular properties.

Table 1: Average Unsigned Errors in Heats of Formation (kcal/mol) for PM6 and PM7 Compared to Experimental Data[11]

Set of Elements	PM7	PM6	Number in Set
H, C	4.13	4.75	307
H, C, N	3.30	3.66	210
H, C, O	3.62	4.26	370
H, C, N, O	4.47	4.61	231
All normal molecules	12.03	8.38	4369

Table 2: Average Unsigned Errors in Bond Lengths (Å) for PM6 and PM7[11]

Set of Elements	PM7	PM6	Number in Set
H, C	0.015	0.016	76
H, C, N	0.016	0.017	92
H, C, O	0.019	0.022	93
H, C, N, O	0.019	0.022	109
All elements (all data)	0.098	0.087	5035

Table 3: Average Unsigned Errors in Dipole Moments (Debye) for PM6 and PM7[\[11\]](#)

Set of Elements	PM7	PM6	Number in Set
All elements (all data)	1.08	0.82	547

Note: The performance of semi-empirical methods can be highly system-dependent. For transition metal-containing systems, other methods like GFN-xTB might offer better reliability. [\[12\]](#) For highly accurate dipole moments, higher levels of theory and augmented basis sets are generally recommended.[\[13\]](#)[\[14\]](#)

Experimental Protocols

MOPAC is primarily a command-line program that reads an input file and produces one or more output files.[\[1\]](#) The input file specifies the molecular geometry, the desired calculation type, and the semi-empirical method to be used.[\[7\]](#)

Protocol 1: Geometry Optimization

This protocol outlines the steps for performing a standard geometry optimization to find a stable conformation of a molecule.

Methodology:

- Prepare the Input File: Create a text file (e.g., molecule.mop) with the following format:

- Line 1 (Keywords): PM7 specifies the Hamiltonian. PRECISE requests tighter convergence criteria.^[15]
- Line 2 (Title): A descriptive title for the calculation.
- Line 3 (Blank): A blank line is required.
- Subsequent Lines (Geometry): The geometry is specified in internal or Cartesian coordinates. The 1 following a geometric parameter indicates that it should be optimized.
- Run MOPAC: Execute the MOPAC program from the command line, providing the input file:
- Analyze the Output: The primary output file (molecule.out) will contain the final optimized geometry, the heat of formation, and other calculated properties. The archive file (molecule.arc) will contain a summary of the final results, including the optimized geometry in a format suitable for subsequent calculations.

Protocol 2: Vibrational Frequency Calculation

This protocol is used to confirm that an optimized geometry corresponds to a true minimum on the potential energy surface and to obtain vibrational frequencies.

Methodology:

- Prepare the Input File: Use the optimized geometry from the previous step. The keyword FORCE is added to request a force calculation.
- Run MOPAC:
- Analyze the Output: The output file will list the calculated vibrational frequencies. For a stable minimum, all frequencies should be real (positive). The presence of one imaginary (negative) frequency indicates a transition state.^[7]

Protocol 3: Transition State Search

This protocol describes a common method for locating a transition state using the SADDLE keyword.

Methodology:

- Prepare the Input File: This requires two geometries in the input file: the reactant and the product.
- Run MOPAC:
- Analyze the Output: MOPAC will attempt to find the saddle point connecting the reactant and product. The output will contain the geometry of the transition state candidate. This should be followed by a FORCE calculation to verify the presence of a single imaginary frequency. [\[16\]](#)

Protocol 4: Solvation Energy Calculation using COSMO

This protocol demonstrates how to calculate the energy of a molecule in a solvent continuum.

Methodology:

- Prepare the Input File: Add the EPS keyword to specify the dielectric constant of the solvent. For water, EPS=78.4. [\[10\]](#)
- Run MOPAC:
- Analyze the Output: The output will provide the heat of formation of the solvated molecule. The solvation energy can be calculated by taking the difference between the heat of formation in the gas phase and in the solvent. [\[17\]](#) The COSMO method in MOPAC is not parameterized for the quantitative calculation of the Gibbs free energy of solvation but is useful for getting calculations closer to a solvated environment than a gas-phase calculation. [\[17\]](#)

Applications in Drug Discovery and Development

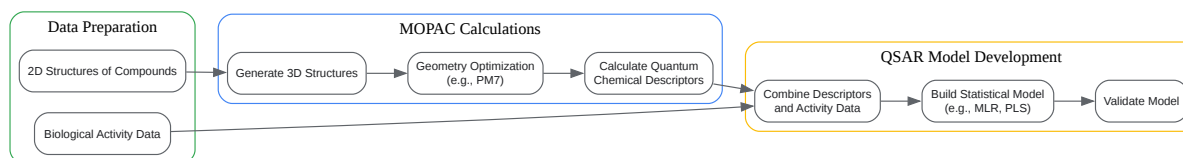
MOPAC's computational efficiency makes it a valuable tool in various stages of the drug discovery pipeline, particularly in ligand-based drug design.

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies aim to correlate the physicochemical properties of molecules with their biological activities.[18] MOPAC can be used to rapidly calculate a variety of quantum chemical descriptors for large sets of compounds. These descriptors, which can quantify electronic properties that are difficult to determine experimentally, include:

- HOMO and LUMO energies: Related to electron-donating and accepting capabilities.
- Atomic charges: To understand electrostatic interactions.
- Dipole moment: A measure of molecular polarity.
- Polarizability: The ease with which the electron cloud can be distorted.

A typical workflow for a QSAR study involving MOPAC is illustrated below.



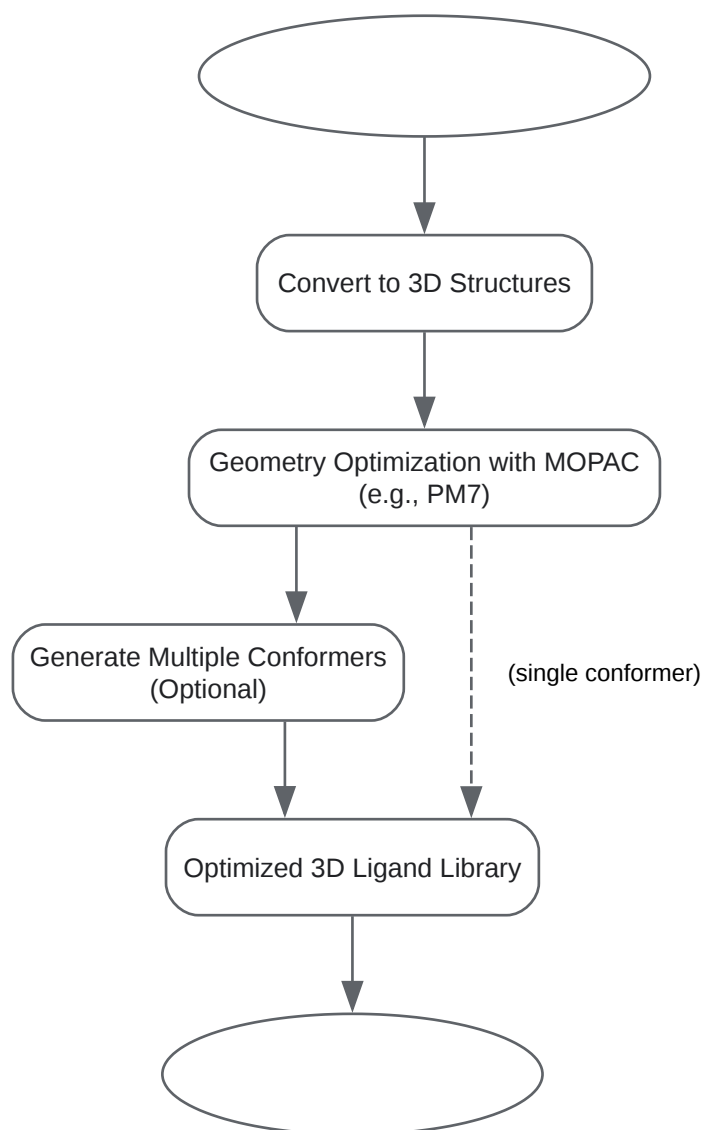
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QSAR workflow using MOPAC.

Virtual Screening and Ligand Preparation

In virtual screening, large libraries of compounds are computationally evaluated for their potential to bind to a biological target. While MOPAC is generally not used for the primary docking calculations, it plays a crucial role in preparing the ligand library. The 3D structures of ligands must be in a low-energy conformation before docking. MOPAC's speed allows for the rapid geometry optimization of thousands or even millions of compounds. For example, in a study on 1-deazapurine derivatives as potential alpha-glucosidase inhibitors, MOPAC with the AM1 method was used for the energy minimization of all designed ligands before docking.[19]

The logical flow for preparing a ligand library for virtual screening using MOPAC is shown below.



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Ligand preparation workflow.

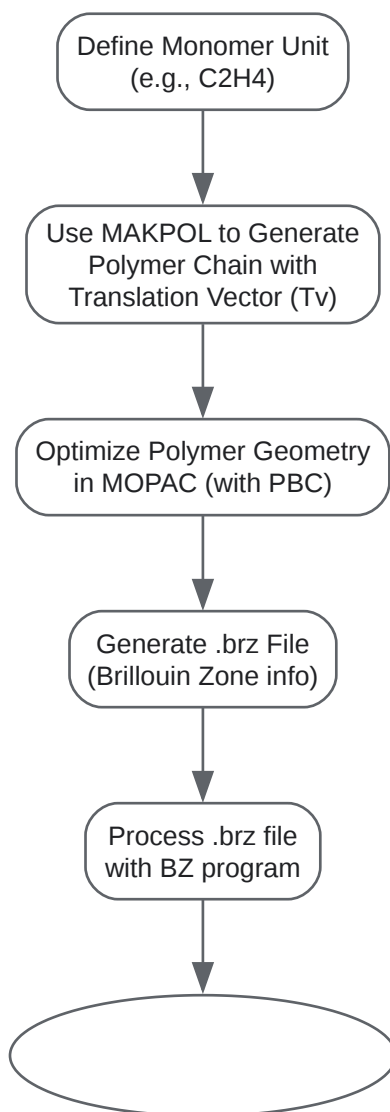
Applications in Materials Science

MOPAC's capabilities extend to the modeling of periodic systems, making it a useful tool in materials science for studying polymers and crystals.

Polymer Modeling

By applying periodic boundary conditions in one dimension, MOPAC can be used to study the properties of polymers. A key application is the calculation of the electronic band structure, which provides insights into the polymer's conductivity.

The workflow for calculating the band structure of a polymer like polyethylene involves several steps, starting with the creation of a suitable polymer model.



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